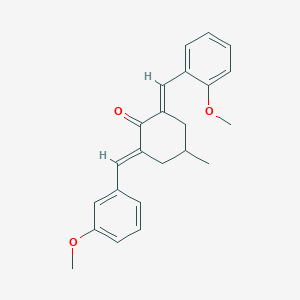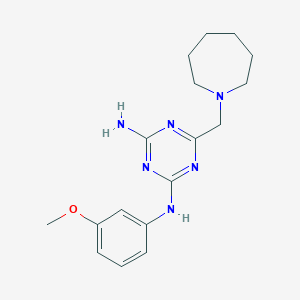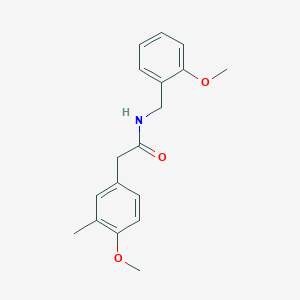
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, also known as MBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 380.5 g/mol.
Wirkmechanismus
The mechanism of action of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is not fully understood. However, it is believed that 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone interacts with metal ions through a chelation process. The formation of a complex between 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and metal ions leads to a change in the fluorescence properties of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit low toxicity towards cells and has no significant effects on cell viability. However, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for the development of metal ion sensors. However, one of the major limitations of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its low solubility in aqueous solutions, which may limit its applications in biological systems.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone. One of the major areas of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based metal ion sensors for environmental monitoring and biomedical applications. Another area of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based therapeutics for the treatment of cancer and other diseases. Additionally, the synthesis of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone derivatives with improved solubility and selectivity towards metal ions is an area of active research.
In conclusion, 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is a promising compound that has potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a promising candidate for the development of metal ion sensors. Further research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and its derivatives may lead to the development of novel therapeutics and sensors with improved properties.
Synthesemethoden
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with 4-methylcyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Hg2+. This makes it a promising candidate for the development of metal ion sensors.
Eigenschaften
IUPAC Name |
(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-16-11-19(13-17-7-6-9-21(14-17)25-2)23(24)20(12-16)15-18-8-4-5-10-22(18)26-3/h4-10,13-16H,11-12H2,1-3H3/b19-13+,20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYDWLFNHFQAD-YLYRKCBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC(=CC=C2)OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=CC=C2)OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)
![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)

![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)